Boc-3,4-脱水-L-プロリン

説明

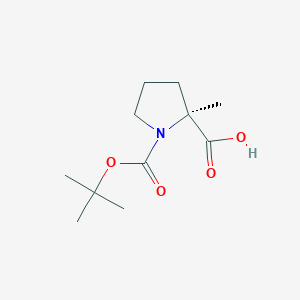

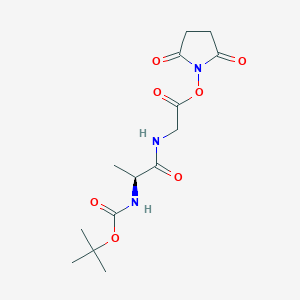

-(S)-1-(Tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (TBCP) is an important organic compound that has a wide range of applications in the scientific research field. It is a carboxylic acid that is used as a protecting group in organic synthesis, as a reagent for the preparation of a variety of compounds, and as a catalyst for a variety of reactions. TBCP is also used in the pharmaceutical industry as a building block for drug synthesis.

科学的研究の応用

ペプチド合成

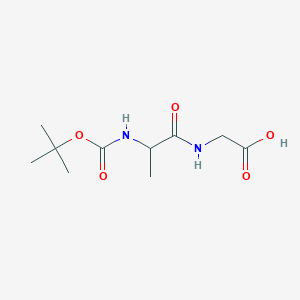

Boc-3,4-脱水-L-プロリンは、3,4-脱水-L-プロリンを含むペプチドを製造するために固相ペプチド合成(SPPS)で使用されるN末端保護アミノ酸です。 . このプロセスは、生物学的に活性なペプチドやタンパク質の製造に不可欠です。

エクステンシンの生合成阻害

3,4-脱水-L-プロリンは、エクステンシンの生合成を阻害するために使用できます。 . エクステンシンは、植物細胞壁の組み立てと機能において重要な役割を果たすヒドロキシプロリン豊富な糖タンパク質(HRGP)です。

アミノ酸オキシダーゼの基質

3,4-脱水-L-プロリンは、アミノ酸オキシダーゼであるNikDの代替基質です。 . この酵素は、アミノ酸の異化作用に関与しています。

コラーゲンの分泌阻害

3,4-脱水-L-プロリンは、軟骨細胞によるコラーゲンの分泌を阻害します。 . これは、変形性関節症や関節リウマチなどのコラーゲン関連疾患の研究に潜在的な用途があります。

プログラム細胞死の誘導

3,4-脱水-L-プロリンは、ブラキポディウム・ジスタキオンの根にプログラム細胞死を誘導します。 . これは、植物の細胞死と生存のメカニズムを研究するのに役立ちます。

ヒドロキシプロリン豊富な糖タンパク質(HRGP)の研究

3,4-脱水-L-プロリンは、根毛と根の発達におけるHRGPの関与を研究するために使用できます。 . HRGPは、植物の成長と発達において多様な役割を果たすタンパク質のスーパーファミリーです。

作用機序

Target of Action

Boc-3,4-Dehydro-L-proline is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . It serves as an N-terminal protected amino acid, which means it prevents unwanted side reactions during peptide synthesis .

Mode of Action

The compound interacts with its targets by serving as an alternate substrate of the amino acid oxidase, NikD . This interaction allows it to participate in the synthesis of peptides containing 3,4-Dehydro-L-proline .

Biochemical Pathways

The primary biochemical pathway that Boc-3,4-Dehydro-L-proline is involved in is the peptide synthesis pathway . By serving as an alternate substrate for the amino acid oxidase NikD, it contributes to the formation of peptides containing 3,4-Dehydro-L-proline .

Pharmacokinetics

Given its use in peptide synthesis, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific context of the peptide synthesis process .

Result of Action

The primary result of Boc-3,4-Dehydro-L-proline’s action is the production of peptides containing 3,4-Dehydro-L-proline . These peptides could have a variety of biological effects, depending on their specific sequences and structures .

Action Environment

The action of Boc-3,4-Dehydro-L-proline is highly dependent on the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of Boc-3,4-Dehydro-L-proline .

特性

IUPAC Name |

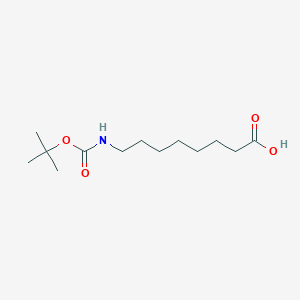

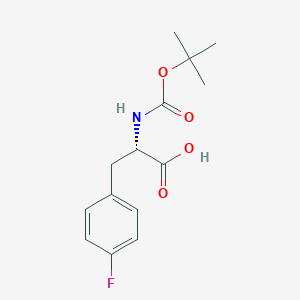

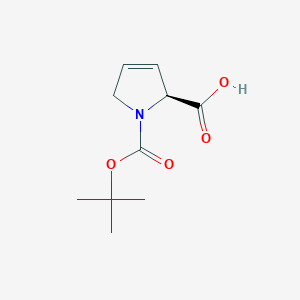

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350890 | |

| Record name | Boc-3,4-Dehydro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51154-06-4 | |

| Record name | Boc-3,4-Dehydro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Boc-3-4-dehydro-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Boc-3,4-Dehydro-L-proline in organic synthesis?

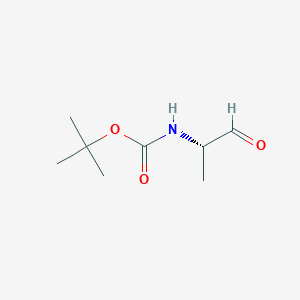

A: Boc-3,4-Dehydro-L-proline serves as a valuable building block in peptide and heterocyclic chemistry. Its unique structure, featuring a double bond within the pyrrolidine ring, allows for various chemical transformations. [, ] For instance, it serves as a crucial starting material for synthesizing unnatural amino acids like (2S,3R,4R)-4-chloro-3-hydroxyproline. [] This particular amino acid exhibits stability in mildly basic conditions, suggesting potential applications in peptide modifications or drug design where stability is crucial.

Q2: Are there any advancements in the synthesis of Boc-3,4-Dehydro-L-proline?

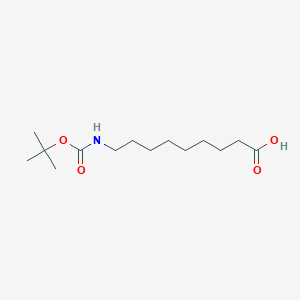

A: Yes, recent research highlights the development of a highly efficient flow reactor process for synthesizing the methyl ester derivative of Boc-3,4-Dehydro-L-proline, specifically N-Boc-3,4-dehydro-l-proline methyl ester. [] This flow reactor approach offers advantages over traditional batch synthesis, potentially leading to improved yields, reduced reaction times, and scalability for larger-scale production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。